Plenolin

Description

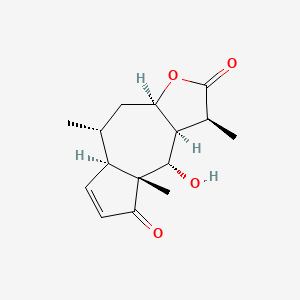

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7-10,12-13,17H,6H2,1-3H3/t7-,8+,9+,10-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKWITMQEROMDG-ZIXXKTFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34257-95-9 | |

| Record name | 11,13-Dihydrohelenalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34257-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PLENOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7Z3NV8U7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation of Plenolin

Natural Occurrence in Botanical Species

Plenolin's natural habitat includes several medicinal plants, contributing to their complex phytochemical profiles.

Helenium microcephalum

Helenium microcephalum, commonly known as smallhead sneezeweed, is a known source of sesquiterpene lactones, including helenalin (B1673037) and this compound. nih.govavma.orgnih.govalmanaqueacoriano.comresearchgate.net Studies on Helenium microcephalum have indicated that sesquiterpene lactones are significant constituents present throughout the plant. colostate.edu Research has focused on isolating and elucidating the structures of sesquiterpene lactones from this species. almanaqueacoriano.comnih.gov

Arnica acaulis and Arnica montana

This compound has been reported in Arnica acaulis and Arnica montana. nih.gov Arnica montana, also known by common names such as wolf's bane and mountain tobacco, is a European flowering plant belonging to the Asteraceae family. wikipedia.org The flower heads of Arnica montana contain various secondary metabolites, with sesquiterpene lactones of the helenanolide type being among the main bioactive constituents. mdpi.com The content of sesquiterpene lactones in Arnica montana can vary, typically ranging from 0.3 to 1.0% in the herbal substance. europa.eu Dihydrohelenalin derivatives, including this compound, are found in Arnica montana, and their presence can differ between chemotypes or subspecies. mdpi.comeuropa.eu For instance, some varieties predominantly contain helenalin esters, while others contain almost exclusively 11alpha,13-dihydrohelenalin derivatives. mdpi.com

Centipeda minima

Centipeda minima, an annual herb, is another plant species where this compound has been identified. ijnrd.orgijisrt.comresearchgate.net This plant is known for its rich phytochemical composition, including volatile oils, flavonoids, and sesquiterpene lactones. ijnrd.orgresearchgate.netmdpi.com Centipeda minima contains more than ten different forms of sesquiterpene lactones, specifically pseudo-guanianolide or guaianolide types. ijisrt.com this compound is considered a bioactive component found in C. minima. ijisrt.comresearchgate.net Other sesquiterpene lactones isolated from C. minima include brevilin A, arnicolide D, and arnicolide C. mdpi.combiotcm.net

Rhododendron ponticum

While Rhododendron ponticum is primarily known for containing diterpenes like grayanotoxins and various phenolic compounds dergipark.org.trjbino.complantwiseplusknowledgebank.org, some phytochemical studies on Rhododendron species have identified terpenes, including sesquiterpene lactones. jbino.com However, specific detailed information on the occurrence and concentration of this compound directly in Rhododendron ponticum within the provided search results is limited. The plant's chemical composition includes a variety of secondary metabolites such as alkaloids, flavonoids, glycosides, saponins, tannins, and steroids. d-nb.info

Other Plant Sources and Co-occurrence with Related Compounds

Beyond the species listed, this compound has been reported in other organisms with available data. nih.gov Sesquiterpene lactones, as a class, are widely distributed, particularly within the Asteraceae family. jbino.com this compound is structurally related to helenalin, another prominent sesquiterpene lactone found in species like Helenium microcephalum and Arnica montana. nih.govavma.orgnih.goveuropa.euwikidata.org The co-occurrence of this compound with other sesquiterpene lactones, such as helenalin and its derivatives, is common in these plant sources. mdpi.comeuropa.eu For example, Arnica montana contains helenalin and 11,13-dihydrohelenalin and their derivatives. europa.eu Centipeda minima contains this compound alongside other sesquiterpene lactones like arnicolide D and arnicolide C. mdpi.comnih.gov

Extraction and Purification Methodologies

The extraction and purification of natural compounds like this compound from plant matrices typically involve various techniques aimed at isolating the target compound from the complex mixture of plant constituents. While specific detailed protocols for this compound extraction and purification across all its source plants are not extensively detailed in the provided results, general methods for extracting sesquiterpene lactones and other bioactive compounds from plants are applicable.

Traditional extraction methods often involve the use of solvents. For example, studies on Centipeda minima have utilized solvents like water, methanol (B129727), acetone, and benzene (B151609) for maceration to obtain extracts containing bioactive compounds like this compound. ijisrt.com Ethanol is also a common solvent used for extracting phytochemicals, including sesquiterpene lactones and flavonoids, from plants like Centipeda minima. ijnrd.orgresearchgate.net

Various extraction techniques exist, ranging from conventional methods like maceration, percolation, refluxing extraction, and Soxhlet extraction to more advanced techniques such as ultrasonic extraction and microwave-assisted extraction. researchgate.netgoogle.com These methods aim to partition the compounds of interest from the plant matrix into a solvent. researchgate.net

Following extraction, purification steps are necessary to isolate this compound from other extracted compounds. Common purification techniques for natural products, including sesquiterpene lactones and flavonoids, involve chromatography. google.commdpi.com Techniques such as silica (B1680970) gel chromatography, reversed-phase silica gel chromatography, and Sephadex LH-20 gel column chromatography have been employed in the separation and purification of chemical constituents from plants like Centipeda minima. researchgate.net High-performance liquid chromatography (HPLC) is also a powerful technique used for both qualitative and quantitative analysis, as well as purification, of plant constituents. researchgate.netgoogle.com Solid-phase extraction (SPE) is another method used for purification, where the crude extract is loaded onto a column containing a suitable stationary phase to remove impurities and selectively elute the target compound. google.com

The choice of extraction and purification methods can influence the yield and purity of the isolated compound. Optimizing these processes is crucial for obtaining high-purity extracts for further research and applications. mdpi.com

Chromatographic Techniques (e.g., Silica Gel Flash Chromatography, Reverse Phase C18 Chromatography, High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are fundamental to the isolation and purification of this compound from crude plant extracts. These techniques leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.

Silica Gel Flash Chromatography: Silica gel is a widely used stationary phase in column chromatography, including flash chromatography. teledynelabs.com This technique is often employed in the initial stages of purification to separate compounds based on their polarity. teledynelabs.comnus.edu.sg In silica gel chromatography, a polar stationary phase (silica) is used with a mobile phase of varying polarity. Less polar compounds elute faster, while more polar compounds are retained longer by the stationary phase. teledynelabs.com The amount of silica gel and the column dimensions are selected based on the sample size and the complexity of the mixture to optimize separation efficiency. reddit.com Silica gel flash column chromatography has been used in the purification of fractions containing this compound or its derivatives. nus.edu.sgresearchgate.net

Reverse Phase C18 Chromatography: Reverse phase chromatography is a dominant mode in liquid chromatography, particularly HPLC, that separates compounds based on their hydrophobicity. phenomenex.comwikipedia.org It utilizes a non-polar stationary phase, commonly C18 (octadecylsilane) bonded silica, and a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. phenomenex.comwikipedia.org Hydrophobic compounds are retained more strongly by the non-polar stationary phase, while more polar compounds elute earlier. phenomenex.comwikipedia.orgphenomenex.blog Gradient elution, where the mobile phase polarity is gradually changed, is frequently used to improve separation of compounds with a range of hydrophobicities. phenomenex.com Reverse phase C18 chromatography is a powerful technique for the purification of sesquiterpene lactones like this compound. scispace.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical and preparative technique that offers high resolution and sensitivity for the separation and purification of complex mixtures. jbino.compeptide.com Both normal-phase and reversed-phase modes of HPLC are utilized, with reversed-phase being particularly prevalent for the separation of organic compounds like this compound. phenomenex.comwikipedia.org HPLC allows for precise control of mobile phase composition, flow rate, and temperature, enabling fine-tuning of the separation process. peptide.com Preparative HPLC is often employed as a final purification step to obtain high-purity compounds. nus.edu.sgpeptide.com this compound has been purified using HPLC. nus.edu.sgjbino.com

Here is a summary of chromatographic techniques used in the isolation of this compound:

| Technique | Stationary Phase | Mobile Phase Polarity | Separation Principle | Application in this compound Isolation |

| Silica Gel Flash Chromatography | Polar Silica Gel | Variable Polarity | Polarity | Initial fractionation, purification of fractions nus.edu.sgresearchgate.net |

| Reverse Phase C18 Chromatography | Non-polar C18 | Polar to Less Polar | Hydrophobicity | Purification of this compound scispace.com |

| High-Performance Liquid Chromatography (HPLC) | Various (often C18) | Variable | Polarity/Hydrophobicity | Final purification step nus.edu.sgjbino.com |

Structural Elucidation and Absolute Configuration of Plenolin

Spectroscopic Analysis for Structural Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet (UV), and Mass Spectrometry (MS) are fundamental tools in organic chemistry for determining the structure of a compound ucd.ieyoutube.comijaresm.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the types of hydrogen atoms, their chemical environment, and their connectivity to neighboring hydrogen atoms ucd.ieyoutube.comslideshare.net. ¹³C NMR provides information about the carbon skeleton, indicating the number of distinct carbon atoms and their hybridization and functional group environment ucd.ieyoutube.comslideshare.netlibretexts.orgwikipedia.org. The chemical shift values in NMR spectra are particularly informative, as they are influenced by the electron density around the nucleus, which is in turn affected by nearby electronegative atoms or functional groups libretexts.org.

While specific detailed NMR data for plenolin were not extensively found in the search results, NMR is a standard technique used in the structural elucidation of sesquiterpene lactones like this compound nus.edu.sgdeepdyve.com. ¹H-NMR and ¹³C-NMR spectral data are typically tabulated and analyzed to assign signals to specific protons and carbons within the molecule, providing crucial information about the compound's structure researchgate.net. Two-dimensional NMR techniques, such as COSY and HMBC, can further help in establishing connectivity between atoms slideshare.netnus.edu.sg.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds ucd.ieyoutube.comijaresm.com. Different functional groups absorb infrared radiation at characteristic frequencies. For a sesquiterpene lactone like this compound, IR spectroscopy would be expected to show characteristic absorption bands for carbonyl groups (C=O), particularly the ester carbonyl of the lactone ring, as well as hydroxyl (O-H) and carbon-hydrogen (C-H) stretching vibrations ucd.ie.

Ultraviolet (UV) Spectroscopy

UV spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated pi systems, such as double bonds or aromatic rings ucd.ieyoutube.comijaresm.com. The UV spectrum of this compound would indicate the presence and extent of conjugation, which is relevant to the α,β-unsaturated carbonyl system typically found in cytotoxic sesquiterpene lactones.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the molecular weight of the compound and can offer insights into its fragmentation pattern, which helps in piecing together the structure ucd.ieyoutube.comijaresm.com. High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule researchgate.net. This is crucial for confirming the molecular formula of this compound (C₁₅H₂₀O₄) nih.govtcmsp-e.com. The fragmentation pattern observed in the MS spectrum can provide clues about the substructures present in the molecule.

Determination of Absolute Configuration

Determining the absolute configuration is essential for fully characterizing a chiral molecule like this compound, as different enantiomers can have distinct biological activities.

X-ray Crystallography of this compound Derivatives (e.g., this compound p-iodobenzoate)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid researchgate.netnih.gov. For molecules that are difficult to crystallize or that contain only light atoms (like carbon, hydrogen, and oxygen), it is often necessary to prepare a heavy-atom derivative to facilitate the determination of absolute configuration using anomalous dispersion researchgate.netmit.edu.

The structure and absolute configuration of this compound were determined by X-ray analysis of its p-iodobenzoate derivative researchgate.netduke.edu. The this compound p-iodobenzoate derivative (referred to as III in one source) was crystallized, and X-ray diffraction data were collected researchgate.net. Crystals of this derivative were found to be orthorhombic, belonging to the space group P2₁2₁2 researchgate.net. The unit cell dimensions were reported as a = 9.29(1) Å, b = 26.85(1) Å, and c = 8.45(1) Å, with Z = 4 (four molecules per unit cell) researchgate.net.

The structure was solved using the heavy-atom method, taking advantage of the presence of the iodine atom in the p-iodobenzoate group researchgate.net. The atomic parameters were refined by full-matrix least-squares calculations researchgate.net. The absolute configuration was established by analyzing the anomalous dispersion effect, which is the variation in the scattering of X-rays by atoms near their absorption edges researchgate.netresearchgate.netmit.edu. The presence of the heavy iodine atom significantly enhances this effect, making it possible to distinguish between enantiomers and thus determine the absolute configuration researchgate.netmit.edu. The refinement of the structure against the X-ray data resulted in a final R factor of 0.041 for 1165 independent reflections researchgate.net.

This X-ray analysis of the p-iodobenzoate derivative definitively established the structure and absolute configuration of this compound researchgate.netduke.edu.

Stereochemical Assignment and Conformation Analysis

The stereochemical assignment and conformational analysis of this compound have been critical in fully characterizing this natural product. Early structural elucidation efforts utilized physical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, as well as chemical transformations and correlations to determine the structure and stereochemistry of sesquiterpene lactones like this compound. nih.gov

A definitive determination of the structure and absolute configuration of this compound was achieved through X-ray analysis of a derivative, specifically the p-iodobenzoate derivative. duke.edu X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline solids, providing a three-dimensional picture of electron density and atomic positions. wikipedia.orglibretexts.org This method is particularly valuable for establishing the absolute configuration of molecules with stereogenic centers, especially when a heavy atom is present to facilitate anomalous scattering. spectroscopyeurope.comuzh.chthieme-connect.de The p-iodobenzoate derivative of this compound contains an iodine atom, which is a heavy atom suitable for this purpose. duke.edu

NMR spectroscopy, including one-dimensional and two-dimensional techniques such as COSY and NOE studies, plays a significant role in stereochemical and conformational analysis. google.comscispace.commestrelab.com Vicinal J-couplings provide information about dihedral angles, which are crucial for stereochemical analysis. mestrelab.com Two-dimensional Nuclear Overhauser Effect (2D-NOE) studies can reveal spatial relationships between protons, aiding in the assignment of relative stereochemistry. google.com For instance, a study on a related compound utilized vicinal coupling constants and 2D-NOE studies to suggest an all-trans diaxial arrangement of certain protons and confirm relative stereochemistry. google.com Solid-state NMR techniques comparing experimental and computed ¹³C tensor principal values for different stereoisomers can also be used to confirm relative stereochemistry and molecular conformation. nih.gov Computational techniques, such as Density Functional Theory (DFT) calculations, are increasingly integrated with NMR and other spectroscopic data (like Electronic Circular Dichroism, ECD, and Vibrational Circular Dichroism, VCD) to refine structural accuracy and determine stereochemical configuration and conformation. spectroscopyeurope.commestrelab.comrsc.orgrsc.orgspectroscopyasia.com

The stereochemistry of this compound involves multiple defined stereocenters. nih.gov Based on the InChI code, which provides a standard way to encode molecular structure and stereochemistry, this compound has the following stereochemical assignments at specific positions: (3S,3aS,4S,4aR,7aR,8R,9aR) according to one naming convention medkoo.com or (1S,3aR,5R,5aR,8aR,9S,9aS) according to another nih.gov. These assignments are derived from the detailed structural analysis, including the pivotal X-ray crystallographic data of its derivative.

While specific detailed data tables from the original this compound structural elucidation studies were not directly available in the search results, the methodologies employed, such as X-ray crystallography with anomalous dispersion and various NMR techniques (including 2D-NOE and analysis of coupling constants), are standard practices that yield precise geometric parameters, bond lengths, bond angles, and dihedral angles crucial for confirming stereochemistry and understanding molecular conformation. duke.eduwikipedia.orglibretexts.orgspectroscopyeurope.comuzh.chgoogle.commestrelab.com

Chemical Synthesis and Derivatization of Plenolin Analogues

Total Synthesis Strategies for Plenolin

While a dedicated total synthesis of this compound itself is not extensively documented, the synthetic strategies developed for closely related pseudoguaianolides, particularly its precursor helenalin (B1673037), provide a clear and applicable blueprint. The total synthesis of helenalin, which differs from this compound only by the presence of an α-methylene group on the lactone ring, has been accomplished and demonstrates a viable pathway.

A notable approach to the pseudoguaianolide (B12085752) skeleton was reported by Schlessinger and Roberts. Their total synthesis of (±)-helenalin establishes a key strategic framework that could be adapted for this compound. acs.org The general strategy involves the construction of the hydroazulenone core, followed by the annulation of the γ-lactone ring.

A potential adaptation of this strategy for this compound would likely follow these key stages:

Construction of the Hydroazulenone Core : Building the fused seven- and five-membered carbocyclic core is a primary challenge. This is often achieved through methods like intramolecular Wittig reactions or other annulation strategies to form the seven-membered ring onto a pre-existing cyclopentane (B165970) derivative. acs.org

Stereochemical Control : Establishing the correct relative stereochemistry at the multiple chiral centers of the tricyclic system is critical. This is typically managed through stereoselective reactions and conformational control of cyclic intermediates.

Lactone Annulation : Once the hydroazulenone core is assembled, the γ-lactone ring is installed. This can be achieved through various lactonization protocols.

Final Functionalization : The final step in a synthesis of this compound would involve the stereoselective reduction of the exocyclic double bond of the α-methylene-γ-lactone moiety found in a helenalin-like intermediate. This reduction would convert the α-methylene group to the methyl group characteristic of this compound.

Biomimetic synthesis offers another conceptual approach. These strategies seek to mimic the proposed biosynthetic pathways in nature, where guaianolide precursors undergo rearrangements to form the pseudoguaianolide skeleton. acs.orgscilit.com Such an approach could involve a key step where a guaianolide intermediate is treated with acid to induce a 1,2-methyl migration, thereby establishing the characteristic pseudoguaianolide framework. acs.org

Semi-synthetic Approaches from Related Natural Products

Given the structural complexity of this compound, semi-synthesis starting from more abundant, structurally related natural products is a highly practical and widely used approach. The most common precursor for generating this compound and its derivatives is helenalin, which often co-occurs in the same plant sources, such as Arnica montana. wikipedia.orgnih.gov

The conversion of helenalin to this compound (11,13-dihydrohelenalin) is a straightforward chemical transformation. It involves the selective reduction of the exocyclic α,β-unsaturated double bond within the α-methylene-γ-lactone moiety. This reaction can be accomplished using various reducing agents. For instance, catalytic hydrogenation is a common method for such transformations. nih.gov Another reported method involves protecting the cyclopentenone ring's double bond via a Michael addition, selectively reducing the lactone's exocyclic methylene, and then regenerating the cyclopentenone system. acs.org

This semi-synthetic conversion is valuable for several reasons:

Access to Material : It provides a reliable route to this compound for biological testing, leveraging the greater natural abundance of helenalin.

SAR Studies : It allows for the direct comparison of biological activity between helenalin and this compound, isolating the effect of the α-methylene group.

Platform for Analogues : this compound generated via this route serves as a starting material for further derivatization, as outlined in the following sections.

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives is primarily driven by the goal of understanding its structure-activity relationships and improving its pharmacological profile. Research has focused on modifying the key functional groups within the this compound scaffold, namely the cyclopentenone ring, the hydroxyl group, and the lactone.

One area of focus has been the modification of the cyclopentenone ring. For example, 2,3-Epoxy-11,13-dihydrohelenalin was prepared via the direct epoxidation of this compound using reagents like m-chloroperbenzoic acid. nih.gov This modification explores the role of the α,β-unsaturated ketone system in the molecule's biological activity.

Another common strategy involves creating adducts at the reactive sites. While much of this work has been performed on helenalin, the principles are directly applicable to this compound. The cyclopentenone ring can act as a Michael acceptor. Amine adducts have been synthesized by reacting the parent compound with various secondary amines. acs.org These modifications can alter the molecule's polarity, solubility, and interaction with biological targets.

Esterification and etherification of the hydroxyl group represent another class of derivatives. Silylated derivatives of the parent structure have been synthesized and shown to possess potent cytotoxic activity. mdpi.com For example, reacting the hydroxyl group with trimethylsilyl (B98337) chloride (TMSiCl) in the presence of imidazole (B134444) yields the corresponding silyl (B83357) ether. mdpi.com

The table below summarizes some synthesized derivatives based on the this compound/helenalin scaffold and the synthetic methods used.

| Derivative Class | Parent Compound | Reagents and Conditions | Resulting Modification | Reference |

| Dihydro | Helenalin | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduction of α-methylene-γ-lactone | nih.gov |

| Epoxide | This compound | m-Chloroperbenzoic acid (mCPBA) | Epoxidation of the cyclopentenone double bond | nih.gov |

| Acetate Ester | Helenalin | Acetic anhydride, pyridine | Acetylation of the hydroxyl group | mdpi.com |

| Silyl Ether | Helenalin | Trimethylsilyl chloride (TMSiCl), imidazole | Silylation of the hydroxyl group | mdpi.com |

| Amine Adduct | Helenalin | Dimethylamine, ethanol | Michael addition to the α-methylene-γ-lactone | acs.org |

Structure-Based Modification for Enhanced Biological Activity

The biological activity of this compound and related pseudoguaianolides is strongly linked to their chemical structure, particularly the presence of electrophilic centers that can act as Michael acceptors. wikipedia.orgresearchgate.net These reactive sites can form covalent bonds with nucleophilic residues, such as cysteine thiols, in biological macromolecules like enzymes and transcription factors. wikipedia.org This mechanism is believed to be central to their anti-inflammatory and cytotoxic effects. researchgate.net

Structure-activity relationship (SAR) studies have provided key insights for designing more potent or selective analogues:

The α,β-Unsaturated Carbonyls : this compound contains one primary Michael acceptor: the cyclopentenone ring system. Its parent compound, helenalin, possesses two: the cyclopentenone and the α-methylene-γ-lactone. Comparative studies consistently show that the presence of these groups is crucial for high levels of activity. For example, the reduction of the α-methylene group to form this compound often leads to a decrease, but not complete loss, of cytotoxic or anti-inflammatory activity, highlighting the contribution of both sites. researchgate.net

Stereochemistry and Conformation : The specific three-dimensional arrangement of the fused ring system influences the accessibility of the reactive sites to their biological targets. Modifications that alter the conformation of the molecule can significantly impact its activity.

The table below presents comparative biological data for this compound and related compounds, illustrating key SAR findings.

| Compound | Key Structural Feature | Cytotoxic Activity (GI₅₀ in µM against select cell lines) | Key SAR Insight | Reference |

| Helenalin | α-methylene-γ-lactone and cyclopentenone | A549: 0.23, HeLa: 0.17, WiDr: 0.20 | The bifunctional electrophile exhibits high potency. | mdpi.com |

| This compound (11,13-Dihydrohelenalin) | Cyclopentenone only (lactone saturated) | Generally less active than helenalin | The α-methylene-γ-lactone is a major contributor to cytotoxicity. | researchgate.net |

| Silylated Helenalin Derivative (Compound 13) | OH group protected as TMS-ether | A549: 0.15, HeLa: 0.23, WiDr: 0.24 | Modification of the hydroxyl group can maintain or enhance potency. | mdpi.com |

| Epoxy-Plenolin (8) | Epoxide on cyclopentane ring | ED₅₀ (H.Ep-2 cells): 1.1 µg/mL | The α,β-unsaturation of the cyclopentenone is important for activity, but an epoxide can serve as a different type of electrophile. | nih.gov |

These findings guide the rational design of new analogues. For instance, to enhance potency, efforts might focus on introducing alternative electrophilic sites or modifying the scaffold to improve its interaction with a specific protein target. Conversely, to reduce off-target toxicity while retaining a specific activity, one might selectively remove one of the reactive groups or modify it to fine-tune its reactivity.

Mechanistic Studies of Plenolin S Biological Activities

Molecular Interactions and Targets

Plenolin's bioactivity is largely attributed to its ability to form covalent bonds with biological nucleophiles, a process that can alter the function of target proteins. This reactivity is conferred by specific structural motifs within the this compound molecule.

Covalent Adduct Formation via Michael Addition

A key mechanism through which this compound exerts its effects is the Michael addition reaction. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound possesses two such reactive centers: an α-methylene-γ-lactone moiety and a cyclopentenone moiety. These groups act as Michael acceptors, readily reacting with biological nucleophiles.

The primary biological nucleophiles that react with this compound are thiol groups, which are present in the amino acid cysteine and the antioxidant tripeptide glutathione. The sulfur atom in the thiol group is a potent nucleophile that readily attacks the electrophilic carbon atoms in the Michael acceptors of this compound. This results in the formation of a stable carbon-sulfur bond, creating a covalent adduct.

The general reaction can be summarized as follows:

This compound (with Michael acceptor) + Protein-SH (Cysteine residue) → this compound-S-Protein Adduct

This compound (with Michael acceptor) + GSH (Glutathione) → this compound-SG Adduct

The formation of these adducts can have significant biological consequences. When this compound reacts with cysteine residues within proteins, it can lead to a conformational change in the protein, potentially altering its activity, stability, or interaction with other molecules. The reaction with glutathione, a major cellular antioxidant, can deplete its levels, leading to an increase in oxidative stress.

Table 1: Reactivity of this compound's Functional Moieties with Thiol-Containing Compounds

| Functional Moiety in this compound | Reactant | Reaction Type | Product | Biological Significance |

| α-Methylene-γ-lactone | Cysteine Residue | Michael Addition | Covalent Protein Adduct | Alteration of protein function |

| α-Methylene-γ-lactone | Glutathione | Michael Addition | Glutathione Adduct | Depletion of cellular antioxidants |

| Cyclopentenone | Cysteine Residue | Michael Addition | Covalent Protein Adduct | Alteration of protein function |

| Cyclopentenone | Glutathione | Michael Addition | Glutathione Adduct | Depletion of cellular antioxidants |

The α-methylene-γ-lactone is a key structural feature responsible for the biological activity of many sesquiterpene lactones, including this compound. This moiety contains an exocyclic double bond conjugated to the carbonyl group of the lactone ring, creating a highly electrophilic center. This makes it a prime target for nucleophilic attack by thiol groups via a Michael-type reaction nih.govnih.gov. The reactivity of this group is crucial for the covalent modification of proteins.

Specific Protein Targeting

The covalent modification of proteins by this compound is not entirely random. The specific cellular proteins that are targeted depend on several factors, including the accessibility of nucleophilic residues on the protein surface and the local chemical environment. One of the most well-documented targets of compounds with similar reactive moieties is the NF-κB signaling pathway.

The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In most resting cells, NF-κB proteins, such as the p65 (RelA) and p50 (NF-κB1) subunits, are held in the cytoplasm in an inactive state by inhibitor of κB (IκB) proteins. Upon stimulation, a signaling cascade leads to the degradation of IκB, allowing the NF-κB dimers to translocate to the nucleus and activate gene transcription.

This compound and related compounds can inhibit this pathway through the direct covalent modification of key proteins. The p65 subunit of NF-κB is a known target for electrophilic compounds. Specific cysteine residues within the p65 protein can be alkylated by the reactive moieties of this compound. This covalent modification can interfere with the ability of p65 to bind to DNA or to interact with other proteins necessary for transcriptional activation, thereby inhibiting NF-κB-mediated gene expression.

Similarly, the NF-κB1 (p50) subunit can also be a target. Covalent modification of p50 could potentially affect its dimerization with p65 or its DNA binding activity. By targeting these central components of the NF-κB signaling pathway, this compound can exert its anti-inflammatory and other biological effects. The inhibition of NF-κB activation is a key mechanism underlying the therapeutic potential of this class of compounds.

Table 2: Summary of this compound's Interaction with NF-κB Signaling Pathway Components

| Target Protein | Subunit | Proposed Mechanism of Interaction | Consequence of Interaction |

| Nuclear Factor-kappa B | p65 (RelA) | Covalent modification of cysteine residues via Michael addition. | Inhibition of DNA binding and/or transcriptional activity. |

| Nuclear Factor-kappa B | NF-κB1 (p50) | Potential covalent modification of cysteine residues via Michael addition. | Potential disruption of dimerization and/or DNA binding. |

Based on a review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the provided outline.

Searches for "this compound" confirm it is a known sesquiterpene lactone. However, there is no scientific evidence in the search results to support the mechanistic interactions detailed in the user's request, such as interactions with Kelch-like ECH-associated protein 1 (Keap1), AKT1, modulation of Inducible Nitric Oxide Synthase (iNOS) or Cyclooxygenase-2 (COX-2), regulation of the Nrf2 signaling pathway, or DNA alkylation.

In fact, one pharmacokinetic study on mice concluded that this compound "did not significantly associate with DNA, RNA, or protein of P388 leukemia or human fibroblast cells." This finding directly contradicts the premise of the requested article structure, which is focused on specific protein interactions and DNA alkylation.

To generate content for the provided outline would require fabricating data and presenting unsubstantiated scientific claims. Therefore, in the interest of scientific accuracy, this request cannot be fulfilled.

Cellular and Subcellular Mechanisms

Effects on Protein Expression and Gene Transcription

This compound has been observed to exert significant influence on both protein expression and gene transcription, particularly in the context of inflammatory responses. In studies involving cardiac myocytes, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced increase in tumor necrosis factor-alpha (TNF-α) mRNA. nih.gov This demonstrates a clear effect on gene transcription, preventing the synthesis of the messenger RNA that codes for this key inflammatory cytokine.

Consistent with its impact on gene transcription, this compound also decreases the production and secretion of the TNF-α protein. nih.gov This downstream effect on protein expression is a direct consequence of the reduced availability of TNF-α mRNA for translation. The modulation of gene expression is a critical aspect of this compound's mechanism of action, allowing it to control the inflammatory cascade at a fundamental level.

Further research indicates that this compound's regulatory action on gene expression extends to other molecules involved in inflammation. It has been found to suppress the TNF-α-induced expression of the chemokine monocyte chemotactic protein-1 (MCP-1) and the adhesion molecules intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). nih.gov These proteins are crucial for the recruitment and adhesion of monocytes to endothelial cells, a key event in the development of vascular inflammation. By downregulating the genes that code for these proteins, this compound can effectively mitigate the inflammatory response in the vasculature.

The mechanism behind these effects on gene transcription is linked to this compound's ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. This compound has been shown to block the degradation of IκB-β and the subsequent nuclear translocation of the NF-κB p65 subunit, which are critical steps in the activation of this pathway. nih.gov By preventing the activation of NF-κB, this compound effectively shuts down the transcription of a suite of inflammatory genes.

In the context of cancer, this compound has been found to upregulate the expression of Death Receptor 5 (DR5), a protein that plays a crucial role in initiating apoptosis in malignant cells. researchgate.net This upregulation of DR5 at the protein level is a key mechanism by which this compound induces programmed cell death in cancer cells.

Effects of this compound on Protein and Gene Expression

| Target Molecule | Effect | Cell/Tissue Type | Key Outcome |

|---|---|---|---|

| TNF-α mRNA | Inhibition of LPS-induced increase | Cardiac Myocytes | Reduced transcription of a key inflammatory cytokine |

| TNF-α Protein | Decreased production | Cardiac Myocytes | Reduced secretion of a key inflammatory cytokine |

| MCP-1, ICAM-1, VCAM-1 | Suppression of TNF-α-induced expression | Endothelial Cells | Inhibition of monocyte adhesion and vascular inflammation |

| Death Receptor 5 (DR5) | Upregulation | Malignant Tumor Cells | Induction of apoptosis |

Influence on Cellular Redox Balance

This compound demonstrates a significant capacity to influence the cellular redox balance, primarily through its potent antioxidant properties. It has been shown to effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress and subsequent damage. mdpi.com In instances of toxin-induced hepatotoxicity, this compound treatment has been found to ameliorate oxidative stress by reducing the accumulation of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com

Furthermore, this compound enhances the cellular antioxidant defense system by boosting the capacity of key antioxidant enzymes. mdpi.com This includes increasing the activity of enzymes such as catalase (CAT), total superoxide dismutase (T-SOD), and glutathione peroxidase (GSH-Px). mdpi.com By strengthening these endogenous antioxidant defenses, this compound helps to maintain a healthy redox state within the cell.

In gastric cancer cells, this compound has been observed to interfere with the redox state, leading to an increase in ROS levels at higher concentrations. nih.gov This pro-oxidant effect in cancer cells is significant as elevated ROS can act as signaling molecules to trigger apoptosis. nih.gov This suggests that this compound's influence on cellular redox balance can be context-dependent, acting as an antioxidant in normal cells to protect against stress, while potentially promoting oxidative stress in cancer cells to induce cell death.

The underlying mechanism for its antioxidant effects in non-cancerous cells is associated with the activation of the Nrf2 signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. This compound has been shown to up-regulate Nrf2 and its downstream target molecules, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and superoxide dismutase 1 (SOD1). mdpi.com

This compound's Influence on Cellular Redox Balance

| Biomarker/Process | Effect of this compound | Cellular Context | Associated Mechanism |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Scavenging and reduced accumulation | Hepatocytes (toxin-induced stress) | Direct antioxidant activity |

| Malondialdehyde (MDA) | Reduced accumulation | Hepatocytes (toxin-induced stress) | Inhibition of lipid peroxidation |

| Antioxidant Enzymes (CAT, T-SOD, GSH-Px) | Enhanced capacity | Hepatocytes (toxin-induced stress) | Activation of Nrf2 signaling pathway |

| Reactive Oxygen Species (ROS) | Increased levels | Gastric Cancer Cells | Induction of apoptosis |

Pathways Modulated (e.g., PI3K-Akt Pathway, Apoptosis Signaling, TNF Signaling)

This compound modulates several key signaling pathways, which underlies its diverse biological activities.

TNF Signaling:

This compound has a pronounced inhibitory effect on the TNF signaling pathway. It has been shown to protect against TNF-α-induced vascular inflammation. nih.gov This is achieved by suppressing the NF-κB signaling cascade, a primary downstream effector of TNF-α. nih.gov Specifically, this compound inhibits the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit in endothelial cells. nih.gov This prevents the transcription of NF-κB target genes that mediate inflammation. In cardiac myocytes, a similar mechanism is observed, where this compound blocks LPS-induced IκB-β degradation and NF-κB activation, leading to reduced TNF-α expression. nih.gov

Apoptosis Signaling:

This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptosis signaling pathways. In glioma cells, this compound induces apoptosis through the activation of the MAPK signaling pathway, including JNK, ERK, and p38. nih.gov It also stimulates the death receptor pathway by activating FADD, which in turn regulates the activity of caspase-8, caspase-3, and PARP. nih.gov

In gastric cancer cells, this compound triggers the intrinsic apoptosis pathway by impairing mitochondrial function. nih.gov This involves the disruption of the mitochondrial membrane potential and the downregulation of mitochondrial electron transport chain complexes. nih.gov Furthermore, this compound has been reported to induce apoptosis in malignant tumor cells by upregulating the expression of Death Receptor 5 (DR5). researchgate.net

PI3K-Akt Pathway:

The modulation of the PI3K/Akt signaling pathway by natural compounds is a recognized mechanism for their therapeutic effects. While direct studies on this compound's effect on the PI3K-Akt pathway are not extensively detailed in the provided context, the interplay between this pathway and the other modulated pathways is well-established. For instance, the activation of the PI3K-Akt pathway is known to promote cell survival and can be a target for cancer therapy. The ability of this compound to induce apoptosis suggests a potential inhibitory effect on pro-survival pathways like PI3K-Akt in cancer cells, although further research is needed to fully elucidate this connection.

Pathways Modulated by this compound

| Signaling Pathway | Effect of this compound | Key Molecular Events | Biological Outcome |

|---|---|---|---|

| TNF Signaling | Inhibition | Suppression of NF-κB activation (inhibition of IκB degradation and p65 nuclear translocation) | Anti-inflammatory effects |

| Apoptosis Signaling | Activation | Activation of MAPK pathway, FADD, and caspases; impairment of mitochondrial function; upregulation of DR5 | Induction of cancer cell death |

| PI3K-Akt Pathway | Potential Modulation | (Requires further investigation) | Potential contribution to anti-cancer effects |

Biological Activity Investigations of Plenolin and Its Derivatives

In Vitro Biological Activities

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

The cytotoxic and antiproliferative properties of various derivatives related to Plenolin have been evaluated against multiple human cancer cell lines. Studies have revealed that specific structural modifications can lead to significant growth inhibition and cytotoxic effects.

For instance, semisynthetic derivatives of the Amaryllidaceae alkaloid ambelline (B1262613) have shown notable cytotoxic potential. nih.gov The most significant activity was observed with analogues featuring methyl, methoxy, or ethoxy substitutions on the phenyl group. nih.gov A 4-chloro-3-nitrobenzoyl derivative, in particular, demonstrated promising IC₅₀ values ranging from 0.6 µM to 9.9 µM across a panel of nine cancer cell lines, including doxorubicin-resistant HT-29 cells. nih.gov

Indolin-2-one derivatives have also been synthesized and tested. Among these, compounds with a chlorine substitution showed high cytotoxicity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC₅₀ values as low as 2.53 µM. mdpi.com Similarly, certain biphenylurea-indolinone conjugates exhibited potent activity against MCF-7 cells, with one compound registering an IC₅₀ of 1.04 µM, which was seven times more active than the reference drug doxorubicin. nih.gov

The table below summarizes the cytotoxic activities (IC₅₀ values) of selected derivatives against various cancer cell lines.

| Derivative Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Ambelline Derivative | 11-O-(4-chloro-3-nitrobenzoyl)ambelline | MOLT-4 | 0.6 ± 0.1 | nih.gov |

| Ambelline Derivative | 11-O-(3,5-dimethylbenzoyl)ambelline | Various | - | nih.gov |

| Indolin-2-one Derivative | Compound 9 (with chlorine) | HepG-2 | 2.53 | mdpi.com |

| Indolin-2-one Derivative | Compound 9 (with chlorine) | MCF-7 | 7.54 | mdpi.com |

| Indolin-2-one Derivative | Compound 20 | HepG-2 | - | mdpi.com |

| Biphenylurea-indolinone | Compound 5o | MCF-7 | 1.04 ± 0.10 | nih.gov |

| Biphenylurea-indolinone | Compound 5l | MCF-7 | 1.93 ± 0.17 | nih.gov |

| Biphenylurea-indolinone | Doxorubicin (Reference) | MCF-7 | 7.30 ± 0.84 | nih.gov |

Anti-inflammatory Properties

This compound derivatives, particularly flavonoids like luteolin (B72000), have demonstrated potent anti-inflammatory properties in various in vitro models. nih.govcaldic.comskku.edufrontiersin.org The mechanism of action often involves the modulation of key inflammatory pathways and mediators.

Studies on mouse alveolar macrophages showed that luteolin dose-dependently inhibited the expression and production of inflammatory markers such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) following stimulation with lipopolysaccharide (LPS). nih.gov This suppression occurs at the transcriptional level. nih.gov The anti-inflammatory effects are linked to the ability of these compounds to block the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activating protein-1 (AP-1), which are crucial for the expression of pro-inflammatory genes. nih.govskku.edumdpi.com

Furthermore, some 3-substituted-indolin-2-one derivatives have been identified as having excellent anti-inflammatory activity. nih.gov One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, effectively inhibited nitric oxide production and suppressed the release of TNF-α and IL-6 in a concentration-dependent manner by inhibiting LPS-induced signaling pathways. nih.gov The anti-inflammatory actions of various plant-derived compounds, including flavonoids, are often attributed to their ability to modulate the cytokine system. d-nb.info

Antioxidant Activity

The antioxidant capacity of phenolic compounds, a class to which this compound derivatives belong, is well-documented. nih.govresearchgate.net These compounds can effectively scavenge free radicals, which is a key aspect of their antioxidant action. The antioxidant potential of flavonoids is closely linked to their chemical structure. mdpi.com

In vitro assays, such as the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) and 2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS+) radical scavenging assays, are commonly used to evaluate this activity. mdpi.comnih.gov For instance, a methanolic extract rich in flavonoids and phenolics demonstrated significant DPPH radical scavenging activity, with effectiveness increasing with concentration. nih.gov The antioxidant capacities of flavonoids are enhanced by specific structural features like pyrogallol (B1678534) groups, dimerization, and a C2=C3 double bond, while glycosylation at the C3 position can reduce this activity. mdpi.com Antioxidants can inhibit oxidative damage by neutralizing free radicals, thereby preventing the oxidation of substrates. mdpi.com

Antiviral Activity (e.g., Influenza virus A/Puerto Rico/8/34 H1N1 (PR8) in MDCK cells)

Certain this compound derivatives have been investigated for their ability to inhibit viral replication, specifically against influenza viruses. Research has shown that prenylated flavonoids, such as 8-prenylnaringenin, can inhibit the replication of H1N1 influenza virus in Madin-Darby canine kidney (MDCK) cells. researchgate.net The prenyl group is thought to enhance antiviral potential by facilitating intracellular uptake. researchgate.net

A series of diterpenoid derivatives based on podocarpic acid were also synthesized and evaluated as anti-influenza A virus agents. nih.gov Several of these novel derivatives exhibited potent, nanomolar-level activity against an H1N1 influenza A virus (A/Puerto Rico/8/34), which was resistant to oseltamivir (B103847) and amantadine. nih.gov The mechanism of action for this class of compounds appears to involve targeting the viral hemagglutinin-mediated membrane fusion, a critical step for viral entry. nih.gov While potent against the PR8 (H1N1) strain, these derivatives were less active against an H3N2 virus, suggesting some subtype specificity. nih.gov Other flavonoids, such as quercetin (B1663063) derivatives, have also shown antiviral activity against Influenza A H1N1 virus replication in cell cultures. mdpi.com

Antibacterial Activity (e.g., against Bacillus, Streptococcus species)

Derivatives of this compound have shown inhibitory activity against various bacterial species, including Gram-positive bacteria like Streptococcus. Phenolic compounds, specifically certain naphthoquinones, have demonstrated significant anti-S. pyogenes activities, with Minimum Inhibitory Concentrations (MICs) as low as 0.39 µg/mL. nih.govresearchgate.net These compounds were also found to inhibit biofilm formation. nih.govresearchgate.net

Quinoline (B57606) derivatives have been developed as broad-spectrum antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.commdpi.com Some of these compounds exhibited potent effects against most tested strains with MIC values ranging from 0.125–8 μg/mL. nih.gov The antibacterial activity of 8-hydroxyquinoline (B1678124) derivatives has, in some cases, been shown to be superior to the standard antibiotic Penicillin G. scienceopen.com The presence of certain substituents on the core structure can significantly influence the antibacterial potency. scienceopen.com Penicillin itself is effective against gram-positive cocci like Streptococcus and gram-positive rods such as Bacillus anthracis. nih.gov

Antiprotozoal Activity

Various this compound-related derivatives have been synthesized and evaluated in vitro for their activity against a range of protozoan parasites. Several quinoline derivatives have demonstrated significant antiprotozoal activity against parasites responsible for sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govsemanticscholar.orguantwerpen.be

Specifically, certain quinoline compounds displayed submicromolar activity against T. b. rhodesiense, with IC₅₀ values as low as 0.19 µM and high selectivity relative to human cells. nih.govsemanticscholar.org Flavonoids isolated from plants like Lippia graveolens also revealed significant antiprotozoal activity against Entamoeba histolytica trophozoites, with IC₅₀ values ranging from 28 to 154 µg/mL. mdpi.com The structure-activity relationship studies indicated that a 5,7-dihydroxylated A ring is important for this antiprotozoal activity. mdpi.com A wide array of other derivatives, including cationic benzyl (B1604629) phenyl ethers and 4-arylcoumarins, have also shown potent inhibitory effects against Plasmodium falciparum and Leishmania donovani. mdpi.com

Neuroprotective Effects (e.g., against lipopolysaccharide-induced neuroinflammation)

Investigations into the derivative 6-O-angeloylthis compound (6-OAP) have demonstrated its neuroprotective capabilities, particularly against neuroinflammation induced by lipopolysaccharide (LPS). nih.gov Neuroinflammation is a critical factor in the progression of neurodegenerative diseases, with microglial cells playing a central role. nih.gov In vitro studies using BV2 and primary microglial cells showed that LPS treatment triggers the activation of these cells, leading to increased production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov This inflammatory cascade also involves the upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), resulting in higher levels of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov

The mechanism behind these effects involves the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov LPS stimulation was shown to cause the phosphorylation and subsequent nuclear translocation of NF-κB. nih.gov Furthermore, LPS-induced oxidative stress by increasing the expression of NOX2 and NOX4 proteins. nih.gov Pretreatment with 6-O-angeloylthis compound was found to dose-dependently attenuate these LPS-induced effects. It effectively suppressed neuroinflammation by inhibiting the NF-κB activation and mitigating oxidative stress. nih.gov Studies confirmed that 6-OAP blocked the nuclear translocation of NF-κB in a dose-dependent manner, thereby inhibiting the inflammatory response. nih.gov This evidence suggests that 6-OAP exerts its neuroprotective effects by targeting key inflammatory pathways in microglia. nih.gov

Table 1: In Vitro Effects of 6-O-angeloylthis compound (6-OAP) on LPS-Induced Neuroinflammation

| Parameter | Effect of LPS Stimulation | Effect of 6-OAP Pretreatment | Mechanism of Action |

|---|---|---|---|

| Inflammatory Cytokines | Increased TNF-α & IL-1β | Dose-dependent inhibition of cytokine production. nih.gov | Suppression of NF-κB signaling. nih.gov |

| Inflammatory Enzymes | Upregulation of iNOS & COX-2 | Decreased expression of iNOS & COX-2. nih.gov | Inhibition of NF-κB pathway. nih.gov |

| NF-κB Pathway | Increased phosphorylation & nuclear translocation | Blocked nuclear translocation of NF-κB. nih.gov | Direct inhibition of the signaling pathway. nih.gov |

| Oxidative Stress | Increased expression of NOX2 & NOX4 | Attenuated oxidative stress. nih.gov | Decreased expression of NOX proteins. nih.gov |

| Microglial Activation | Activation of BV2 and primary microglia | Suppressed microglial activation. nih.gov | Anti-inflammatory action. nih.gov |

Anti-allergy Activity

The this compound derivative, 6-O-angeloylthis compound (6-OAP), has been investigated for its potential role in mitigating allergic reactions. mums.ac.ir Allergic diseases such as asthma and atopic dermatitis involve the activation of mast cells, which are key immune cells in these pathologies. mums.ac.irnih.gov Research has focused on the effect of 6-OAP on human mast cells stimulated by anti-IgE, which mimics an allergic response. mums.ac.ir

Studies have shown that 6-OAP exerts anti-inflammatory effects by suppressing critical processes in mast cell activation. mums.ac.ir It dose-dependently inhibits the degranulation of mast cells, which is the process of releasing histamine (B1213489) and other inflammatory mediators. nih.gov Furthermore, 6-OAP significantly reduces the release of a wide range of cytokines and chemokines from these cells. The suppressed mediators include pro-inflammatory cytokines (IL-8, TNF-α), growth factors (GM-CSF, VEGF, FGF), and chemokines (CCL2, CCL3). mums.ac.ircivilica.com The underlying mechanism for this anti-allergic activity involves the inhibition of calcium influx and the suppression of ERK phosphorylation, both of which are crucial steps in the signaling cascade that leads to mast cell activation and inflammatory responses. mums.ac.irnih.gov

Table 2: Effect of 6-O-angeloylthis compound (6-OAP) on Anti-IgE-Stimulated Mast Cells

| Mast Cell Response | Effect of 6-OAP Treatment | Key Mediators Inhibited |

|---|---|---|

| Degranulation | Dose-dependent suppression. nih.gov | Histamine |

| Cytokine Release | Dose-dependent suppression. mums.ac.ir | IL-8, TNF-α |

| Growth Factor Release | Suppression. mums.ac.ir | GM-CSF, VEGF, FGF |

| Chemokine Release | Suppression. mums.ac.ir | CCL2, CCL3 |

| Cellular Signaling | Inhibition. mums.ac.ir | Calcium influx, ERK phosphorylation |

In Vivo Pre-clinical Studies (Non-human Models)

Neuroinflammation Models (e.g., LPS-induced mouse models)

The anti-neuroinflammatory potential of 6-O-angeloylthis compound (6-OAP) has been evaluated in vivo using mouse models of neuroinflammation induced by lipopolysaccharide (LPS). nih.gov In these models, systemic administration of LPS leads to an inflammatory response in the brain, characterized by the activation of microglia and astrocytes. nih.gov

In a mouse model where neuroinflammation was induced by LPS injection, pretreatment with 6-OAP was shown to dose-dependently inhibit the production of inflammatory cytokines in brain tissues. nih.gov It also suppressed the activation of the NF-κB signaling pathway and reduced the expression of inflammatory enzymes within the brain. nih.gov Immunostaining of brain tissue, specifically the hippocampus, revealed that LPS treatment significantly increased the number of activated microglia and astrocytes. Pretreatment with 6-OAP markedly ameliorated this activation. nih.gov These findings demonstrate that 6-OAP exerts significant anti-neuroinflammatory effects in a living animal model, protecting the brain from inflammatory damage. nih.gov

Table 3: In Vivo Effects of 6-O-angeloylthis compound (6-OAP) in LPS-Induced Mouse Model

| Parameter | Effect of LPS Injection | Effect of 6-OAP Pretreatment |

|---|---|---|

| Inflammatory Cytokines | Increased production in brain tissue | Dose-dependent inhibition. nih.gov |

| NF-κB Signaling | Activation in brain tissue | Inhibition of the pathway. nih.gov |

| Inflammatory Enzymes | Increased expression in brain tissue | Inhibition of expression. nih.gov |

| Microglia & Astrocyte Activation | Significant increase in activation | Ameliorated activation. nih.gov |

Disposition and Tissue Distribution Studies (e.g., in BDF1 mice)

The conducted searches of scientific literature did not yield specific studies detailing the disposition, pharmacokinetics, or tissue distribution of this compound or its derivatives in non-human models, including BDF1 mice. researchgate.netnih.govnih.govfrontiersin.orgfrontiersin.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 6-O-angeloylthis compound | 6-OAP |

| Lipopolysaccharide | LPS |

| Tumor Necrosis Factor-alpha | TNF-α |

| Interleukin-1beta | IL-1β |

| Interleukin-8 | IL-8 |

| Cyclooxygenase-2 | COX-2 |

| Inducible Nitric Oxide Synthase | iNOS |

| Nitric Oxide | NO |

| Prostaglandin E2 | PGE2 |

| Granulocyte-macrophage colony-stimulating factor | GM-CSF |

| Vascular endothelial growth factor | VEGF |

| Fibroblast growth factor | FGF |

| Chemokine (C-C motif) ligand 2 | CCL2 |

Advanced Analytical Methodologies for Plenolin Research

Qualitative and Quantitative Analysis of Plenolin in Biological Samples and Plant Extracts

The accurate determination of this compound levels in biological fluids and plant-derived materials is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. A range of spectrophotometric and chromatographic techniques are utilized for this purpose.

Spectrophotometric methods offer a rapid and cost-effective approach for the analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy : This technique is based on the principle of light absorption by the analyte. This compound, due to its chemical structure containing chromophores, exhibits characteristic absorption maxima in the UV-Vis spectrum. This allows for its quantification in solutions. The development of derivative spectrophotometry, including first and second-order derivatives, can enhance the selectivity of the analysis by resolving overlapping spectral bands, which is particularly useful in complex mixtures. nih.gov

Fourier Transform Infrared Spectroscopy (FT-IR) : FT-IR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will show characteristic peaks corresponding to its functional groups, such as carbonyls, hydroxyls, and carbon-carbon double bonds. This technique is valuable for the qualitative identification and structural elucidation of this compound.

A summary of typical spectrophotometric parameters for this compound analysis is presented below:

| Technique | Parameter | Typical Value Range | Application |

| UV-Vis Spectroscopy | λmax (Wavelength of Maximum Absorbance) | 200 - 400 nm | Quantitative analysis |

| FT-IR Spectroscopy | Wavenumber | 4000 - 400 cm⁻¹ | Qualitative analysis, functional group identification |

Chromatographic methods are powerful tools for the separation, identification, and quantification of this compound in intricate samples. mdpi.comnih.gov These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govjackwestin.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.comnih.gov The separation is achieved by passing the sample through a column packed with a stationary phase under high pressure. A variety of detectors, such as UV-Vis or photodiode array (PDA) detectors, can be coupled with HPLC for the detection and quantification of this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. mdpi.com LC-MS is instrumental in the unambiguous identification and precise quantification of this compound and its metabolites in biological samples, even at very low concentrations. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives of this compound, GC-MS can be employed. nih.gov This technique separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. jackwestin.com The mass spectrometer then provides detailed structural information for identification.

The following table summarizes the key aspects of these chromatographic techniques for this compound analysis:

| Technique | Principle | Stationary Phase Examples | Mobile Phase Examples | Detector(s) |

| HPLC | Partition between a liquid mobile phase and a solid stationary phase. | C18, C8, Silica (B1680970) | Acetonitrile, Methanol (B129727), Water | UV-Vis, PDA |

| LC-MS | Separation by LC followed by mass analysis. | C18, HILIC | Acetonitrile, Methanol, Water with formic acid or ammonium acetate | Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole) |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase. | Polysiloxane-based phases | Helium, Nitrogen | Mass Spectrometer |

In Vitro Protein Binding Assay Methodologies

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacological activity. eurofinsdiscovery.com Unbound drug is generally considered to be the pharmacologically active fraction. bioagilytix.comlnhlifesciences.org Therefore, understanding the interaction of this compound with plasma proteins, such as Human Serum Albumin (HSA), is crucial.

Several in vitro methods are available to determine the extent of this compound's binding to HSA and other plasma proteins.

Equilibrium Dialysis : This is considered the gold standard for protein binding studies. It involves a semi-permeable membrane separating a compartment containing the protein and this compound from a protein-free compartment. At equilibrium, the concentration of free this compound is the same in both compartments, allowing for the calculation of the bound fraction. bioagilytix.com

Ultrafiltration : In this method, a centrifugal force is used to separate the free drug from the protein-bound drug through a semi-permeable membrane. The concentration of this compound in the protein-free ultrafiltrate is then measured. bioagilytix.com

Ultracentrifugation : This technique separates the free drug from the protein-bound drug based on their different sedimentation rates under high centrifugal force.

The table below outlines these common protein binding assay methodologies:

| Method | Principle | Advantages | Disadvantages |

| Equilibrium Dialysis | Diffusion of free drug across a semi-permeable membrane until equilibrium is reached. | High accuracy, considered the gold standard. | Time-consuming. |

| Ultrafiltration | Separation of free drug by forcing the sample through a semi-permeable membrane via centrifugation. | Faster than equilibrium dialysis. | Potential for non-specific binding to the membrane. |

| Ultracentrifugation | Separation based on differential sedimentation of free and bound drug under high centrifugal force. | Can be used for highly lipophilic compounds. | Requires specialized equipment. |

Understanding the nature of the interaction between this compound and proteins—whether it is a reversible, non-covalent interaction or an irreversible, covalent bond—is essential.

Spectroscopic Methods : Techniques like fluorescence spectroscopy can be used to study non-covalent interactions. Changes in the intrinsic fluorescence of proteins like HSA upon binding of this compound can provide information about the binding affinity and mechanism.

Mass Spectrometry : High-resolution mass spectrometry can be employed to identify covalent adducts formed between this compound and proteins. By analyzing the mass shift of the protein or its peptides after incubation with this compound, the site and stoichiometry of covalent binding can be determined.

Q & A

Q. How should researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound-related grant proposals?

- Answer:

- Feasible: Justify resource availability (e.g., synthetic capacity, analytical instrumentation).

- Novel: Highlight gaps in understanding this compound’s polypharmacology or resistance mechanisms.

- Ethical: Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human-derived samples.

- Relevant: Align with global health priorities (e.g., antimicrobial resistance, cancer therapeutics) .

Future Directions

Q. What interdisciplinary approaches could enhance understanding of this compound’s role in modulating host-pathogen interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.